1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzene, featuring a bromine atom and a vinyl group substituted with a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-1-iodobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Heck Reaction: This method involves the reaction of 4-bromo-1-iodobenzene with styrene derivatives under palladium catalysis.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming benzenonium intermediates.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Bromo-1-iodobenzene: Contains an additional iodine atom, which can participate in different types of reactions.
4-Methoxyphenylboronic acid: Used as a precursor in the synthesis of this compound.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58358-51-3 |
---|---|
Molekularformel |
C15H13BrO |
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
1-bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3 |
InChI-Schlüssel |
OMOIPOCKMRWDEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.